molecular formula C8H5BrCl2N2 B8391721 3-Bromo-8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

3-Bromo-8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B8391721
M. Wt: 279.95 g/mol
InChI Key: GKANQVFJHUNYFD-UHFFFAOYSA-N
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Description

3-Bromo-8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H5BrCl2N2 and its molecular weight is 279.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5BrCl2N2

Molecular Weight

279.95 g/mol

IUPAC Name

3-bromo-8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H5BrCl2N2/c9-7-6(4-10)12-8-5(11)2-1-3-13(7)8/h1-3H,4H2

InChI Key

GKANQVFJHUNYFD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2C(=C1)Cl)CCl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetonitrile (8.5 ml) was added to 8-chloro-2-(chloromethyl)imidazo[1,2-a]-pyridine (341 mg, 1.7 mmol). N-bromosuccinimide (302 mg, 1.7 mL) was added and the mixture was stirred at rt until complete. The reaction mixture was partitioned with EtOAc and satd. aq. NaHCO3 solution. The organic layer was dried with Na2SO4, filtered, and concentrated under reduced pressure. The residue was taken up in DCM and purified by chromatography on a 23 g silica gel column using 0 to 70% gradient of EtOAc in hexane. The desired fractions were combined and concentrated under reduced pressure to give 3-bromo-8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine as a white crystalline solid.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
solvent
Reaction Step Two

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